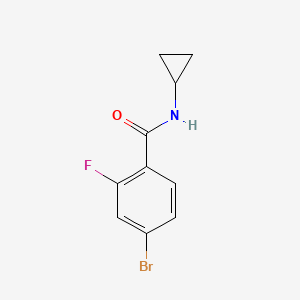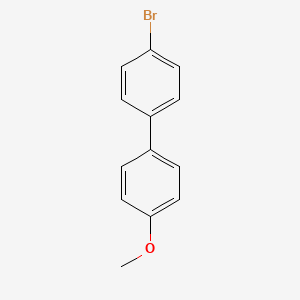
苄基奎宁氯化物
描述
N-Benzylquininium chloride (or Quibec) belongs to the class of cinchona family of alkaloids. It is used as a catalyst in the presence of hydroxide bases in various phase transfer reactions, epoxidations, alkylations, and Michael reactions.
科学研究应用
有机合成中的相转移催化剂
用于色谱的整体柱合成
总之,苄基奎宁氯化物具有广泛的应用,从有机合成到色谱。其独特的性质使其成为跨多个科学学科的研究人员的宝贵工具。 如果您需要更多信息或有任何其他问题,请随时提出!😊
安全和危害
While specific safety and hazard information for N-Benzylquininium chloride was not found in the search results, general safety measures for handling such compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin, eyes or clothing, avoiding ingestion and inhalation, and avoiding dust formation .
未来方向
N-Benzylquininium chloride has potential applications in the field of reversed-phase chromatography . It can be used to synthesize a novel monolithic column with reversed-phase mode . Furthermore, it can be used in the preparation and quantitative analysis of multicenter luminescence materials for sensing function .
作用机制
Target of Action
N-Benzylquininium chloride, also known as (2S,4S,5R)-1-benzyl-5-ethenyl-2-[®-hydroxy(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-1-ium chloride or ®-[(2S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride, is primarily targeted at various biochemical reactions as a catalyst . It is used in the presence of hydroxide bases in various phase transfer reactions, epoxidations, alkylations, and Michael reactions .
Mode of Action
The compound acts as a phase transfer catalyst in biochemical reactions . It facilitates the transfer of a reactant from one phase into another where reaction can take place. It is particularly useful in reactions involving anionic reactants and organic solvents, where it aids in the transfer of the anion from the aqueous phase to the organic phase .
Biochemical Pathways
N-Benzylquininium chloride is involved in various biochemical pathways due to its role as a catalyst . For instance, it is used in the sulfenylation of various β-keto sulfoxides . It is also used to synthesize N-carbamoyl-protected β-nitroamines from α-amido sulfones by asymmetric aza-Henry reaction .
Result of Action
The primary result of N-Benzylquininium chloride’s action is the facilitation of various biochemical reactions .
Action Environment
The action of N-Benzylquininium chloride is influenced by environmental factors such as the presence of hydroxide bases and the nature of the reactants . The compound is typically used in an aqueous environment due to its role in phase transfer reactions .
属性
IUPAC Name |
(1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N2O2.ClH/c1-3-20-18-29(17-19-7-5-4-6-8-19)14-12-21(20)15-26(29)27(30)23-11-13-28-25-10-9-22(31-2)16-24(23)25;/h3-11,13,16,20-21,26-27,30H,1,12,14-15,17-18H2,2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDIJFKNXHPWBJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)CC5=CC=CC=C5)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67174-25-8, 77481-82-4 | |
| Record name | Cinchonanium, 9-hydroxy-6'-methoxy-1-(phenylmethyl)-, chloride, (8α,9R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.128 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cinchonanium, 9-hydroxy-6'-methoxy-1-(phenylmethyl)-, chloride (1:1), (9S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of N-Benzylquininium chloride in chemical research?
A1: N-Benzylquininium chloride (BQC) is primarily employed as a chiral phase-transfer catalyst and a chiral selector in various chemical applications. [] Its use stems from the chirality of the molecule, enabling enantioselective synthesis and separation.
Q2: Can you provide some specific examples of reactions catalyzed by N-Benzylquininium chloride?
A2: BQC has shown catalytic activity in Michael additions of nucleophiles to α,β-unsaturated sulfoximides. [] While the enantiomeric excesses achieved were relatively low (1-13%), this highlights its potential in asymmetric synthesis. Furthermore, BQC plays a crucial role in the resolution of racemic 9,9'-spirobixanthene-1,1'-diol through co-crystallization. [] This diol is a precursor for synthesizing spiro monodentate phosphoramidite ligands used in highly enantioselective (up to >99% ee) Rh-catalyzed asymmetric hydrogenation reactions. []
Q3: How does the structure of N-Benzylquininium chloride contribute to its function as a chiral selector in chromatography?
A3: BQC, with its quinoline and benzyl groups, exhibits reversed-phase characteristics beneficial for chromatography. [, ] Researchers have successfully synthesized a novel monolithic column using BQC as the functional monomer. [, ] This column demonstrates excellent reversed-phase selectivity and effectively separates various compounds like alkylbenzenes, phenols, and polycyclic aromatic hydrocarbons. [, ]
Q4: Has N-Benzylquininium chloride been explored for its potential in drug discovery?
A4: Yes, BQC was investigated for its potential antihistaminic activity. [] While it showed less in vivo activity compared to the reference drug terfenadine, this research highlights the versatility of BQC and its potential use in medicinal chemistry studies.
Q5: Are there any studies on the interaction mechanisms of N-Benzylquininium chloride with other molecules?
A5: Yes, researchers have used ¹H NMR spectroscopy to investigate the stereochemistry and interaction models of BQC derivatives (9-O-acetylquinine; 9-O-(3,5-dimethoxyphenylcarbamate)quinine) with enantiomers of 2-(3', 5'-dinitrobenzamido)-1-phenylethanol. [] This study revealed distinct interaction pathways and conformational changes depending on the BQC derivative used, providing valuable insights into chiral recognition mechanisms.
Q6: What is known about the physicochemical properties of N-Benzylquininium chloride?
A6: N-Benzylquininium chloride ([67174-25-8]) has a molecular weight of 451.01 g/mol. [] It exists as a monohydrate with a melting point of 169-172 °C (decomposition). [] The compound is freely soluble in water, alcohols, and acetone; slightly soluble in ethyl acetate; and sparingly soluble in chloroform. []
Q7: Are there any known applications of N-Benzylquininium chloride beyond catalysis and chromatography?
A7: BQC has been explored as a component in multicomponent crystals with salicylic acid. [] These studies aimed to modulate the dissolution rate of salicylic acid, showcasing the potential of BQC in pharmaceutical material science and crystal engineering.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B1277808.png)









